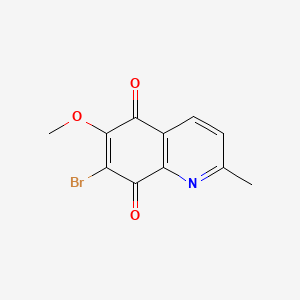
7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione: is a synthetic organic compound belonging to the quinolinedione family. This compound is characterized by its bromine, methoxy, and methyl substituents on the quinolinedione core structure. Quinolinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 7-position of the quinolinedione core.
Methoxylation: Introduction of the methoxy group at the 6-position.
Methylation: Introduction of the methyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolinedione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is used as a building block in organic synthesis, particularly in the development of new quinolinedione derivatives with potential biological activities.
Biology and Medicine: This compound is studied for its potential therapeutic applications, including anticancer, antibacterial, and antifungal activities. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 7-bromo-6-methoxy-2-methyl-5,8-quinolinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The quinolinedione core can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-Methoxy-2-methyl-5,8-quinolinedione: Lacks the bromine substituent.
7-Bromo-5,8-quinolinedione: Lacks the methoxy and methyl substituents.
6-Methoxy-5,8-quinolinedione: Lacks both the bromine and methyl substituents.
Uniqueness: 7-Bromo-6-methoxy-2-methyl-5,8-quinolinedione is unique due to the presence of all three substituents (bromine, methoxy, and methyl) on the quinolinedione core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61895-37-2 |
|---|---|
Formule moléculaire |
C11H8BrNO3 |
Poids moléculaire |
282.09 g/mol |
Nom IUPAC |
7-bromo-6-methoxy-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C11H8BrNO3/c1-5-3-4-6-8(13-5)10(15)7(12)11(16-2)9(6)14/h3-4H,1-2H3 |
Clé InChI |
XEGBXQGPUKNRNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


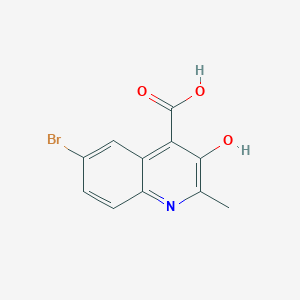
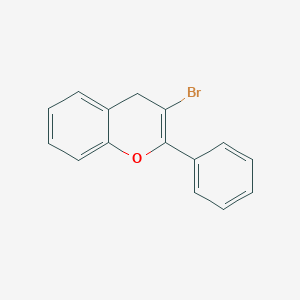
![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)
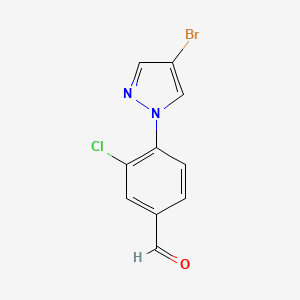
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11841767.png)
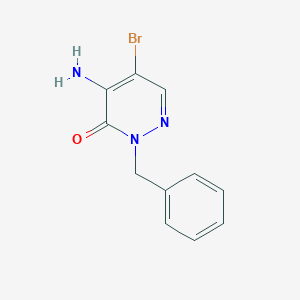

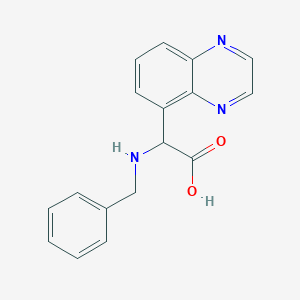



![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)


